Pelargonidin 3-O-rutinoside

Description

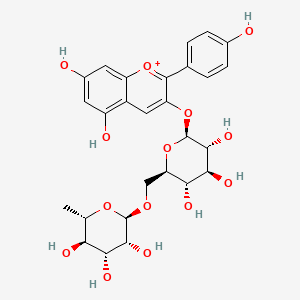

Structure

3D Structure

Properties

Molecular Formula |

C27H31O14+ |

|---|---|

Molecular Weight |

579.5 g/mol |

IUPAC Name |

(2R,3R,4R,5R,6S)-2-[[(2R,3S,4S,5R,6S)-6-[5,7-dihydroxy-2-(4-hydroxyphenyl)chromenylium-3-yl]oxy-3,4,5-trihydroxyoxan-2-yl]methoxy]-6-methyloxane-3,4,5-triol |

InChI |

InChI=1S/C27H30O14/c1-10-19(31)21(33)23(35)26(38-10)37-9-18-20(32)22(34)24(36)27(41-18)40-17-8-14-15(30)6-13(29)7-16(14)39-25(17)11-2-4-12(28)5-3-11/h2-8,10,18-24,26-27,31-36H,9H2,1H3,(H2-,28,29,30)/p+1/t10-,18+,19-,20+,21+,22-,23+,24+,26+,27+/m0/s1 |

InChI Key |

IFYOHQQBIKDHFT-ASZXTAQUSA-O |

SMILES |

CC1C(C(C(C(O1)OCC2C(C(C(C(O2)OC3=CC4=C(C=C(C=C4[O+]=C3C5=CC=C(C=C5)O)O)O)O)O)O)O)O)O |

Isomeric SMILES |

C[C@H]1[C@@H]([C@H]([C@H]([C@@H](O1)OC[C@@H]2[C@H]([C@@H]([C@H]([C@@H](O2)OC3=CC4=C(C=C(C=C4[O+]=C3C5=CC=C(C=C5)O)O)O)O)O)O)O)O)O |

Canonical SMILES |

CC1C(C(C(C(O1)OCC2C(C(C(C(O2)OC3=CC4=C(C=C(C=C4[O+]=C3C5=CC=C(C=C5)O)O)O)O)O)O)O)O)O |

Origin of Product |

United States |

Foundational & Exploratory

A Technical Guide to Pelargonidin 3-O-rutinoside in Edible Plants: Natural Sources, Quantification, and Biological Context

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of Pelargonidin (B1210327) 3-O-rutinoside, a significant anthocyanin found in various edible plants. The document details its natural sources, presents quantitative data, outlines experimental protocols for its analysis, and discusses its potential biological relevance.

Natural Sources of Pelargonidin 3-O-rutinoside

This compound is a water-soluble pigment belonging to the anthocyanin class of flavonoids, contributing to the red and orange hues of many fruits and vegetables.[1] Its presence has been identified in a variety of edible plants, particularly in berries.

Key dietary sources include:

-

Berries: Blackcurrant (Ribes nigrum), red raspberry (Rubus idaeus), and strawberry (Fragaria ananassa) are notable sources of this compound.[2][3] Sweet cherries (Prunus avium) also contain this compound.[2][4] The seeds of blackcurrants, raspberries, and strawberries have also been found to contain this anthocyanin.[5]

-

Other Fruits: Passion fruit (Passiflora edulis) has been reported to contain this compound, although not quantified in the available literature.[6]

-

Grains and Vegetables: While primarily found in fruits, its presence has also been detected in rice (Oryza sativa), narrowleaf cattails (Typha angustifolia), white mustards (Sinapis alba), and fennels (Foeniculum vulgare).[6]

Quantitative Analysis of this compound in Edible Plants

The concentration of this compound can vary significantly between different plant species and even cultivars, influenced by factors such as ripeness, growing conditions, and processing methods.[2][7][8] The following table summarizes the quantitative data available from scientific literature.

| Plant Source | Mean Content (mg/100 g FW) | Minimum Content (mg/100 g FW) | Maximum Content (mg/100 g FW) | Standard Deviation | No. of Samples (n) | No. of Studies (N) | Reference(s) |

| Blackcurrant, raw | 2.48 | 1.68 | 2.96 | 0.62 | 6 | 6 | [2] |

| Red raspberry, raw | 0.42 | 0.00 | 0.85 | 0.43 | 3 | 3 | [2] |

| Strawberry, raw | 1.32 | 0.00 | 5.54 | 1.75 | 29 | 29 | [2] |

| Sweet cherry, raw | 1.24 | 0.00 | 3.91 | 1.30 | 16 | 16 | [2] |

| Strawberry, jam | 0.16 | 0.00 | 0.32 | 0.16 | 5 | 5 | [2] |

| Plant Part | Content (mg/g DW) | Reference(s) |

| Blackcurrant seeds | 0.37 | [5] |

| Raspberry seeds | 0.31 | [5] |

| Strawberry seeds | 0.28 | [5] |

Experimental Protocols for Analysis

The extraction and quantification of this compound from plant matrices typically involve several key steps, from sample preparation to chromatographic analysis.

Extraction of this compound

A common method for extracting anthocyanins, including this compound, from plant material involves the use of acidified solvents to maintain the stability of the flavylium (B80283) cation.

Protocol: Acidified Methanol (B129727) Extraction

-

Sample Preparation: Freeze-dry the plant material to remove water content and grind it into a fine powder to increase the surface area for extraction.

-

Extraction Solvent: Prepare a solution of methanol acidified with hydrochloric acid (e.g., 1% HCl in methanol). The acid helps to stabilize the anthocyanin structure.

-

Extraction Process:

-

Weigh a known amount of the powdered sample (e.g., 0.1 g).

-

Add a specific volume of the extraction solvent (e.g., 20 mL).

-

Homogenize the mixture using a high-speed homogenizer (e.g., Ultra-Turrax) for a short duration (e.g., 1 minute).[9]

-

For exhaustive extraction, the process can be repeated multiple times.[9]

-

-

Purification:

-

Centrifuge the extract to pellet solid plant material.

-

The supernatant can be further purified using solid-phase extraction (SPE) with cartridges like C18 to remove non-polar compounds, sugars, and acids.

-

For higher purity, techniques like high-speed counter-current chromatography (HSCCC) can be employed.[10][11]

-

Quantification by High-Performance Liquid Chromatography (HPLC)

HPLC coupled with a suitable detector is the standard method for the separation and quantification of this compound.

Protocol: HPLC Analysis

-

Instrumentation: An HPLC system equipped with a photodiode array (PDA) detector or a mass spectrometer (MS) is typically used.

-

Column: A reversed-phase C18 column is commonly employed for the separation of anthocyanins.

-

Mobile Phase: A gradient elution is generally used, consisting of two solvents:

-

Solvent A: Acidified water (e.g., with formic acid or trifluoroacetic acid).

-

Solvent B: An organic solvent like methanol or acetonitrile.

-

-

Detection:

-

PDA Detection: Monitor the absorbance at the characteristic wavelength for anthocyanins, which is typically around 520 nm.

-

Mass Spectrometry (MS) Detection: For more specific identification and quantification, tandem mass spectrometry (MS/MS) can be used. The precursor ion for this compound is m/z 579, and a characteristic product ion is m/z 271 (the pelargonidin aglycone).[12][13]

-

-

Quantification: Create a calibration curve using a pure standard of this compound of known concentrations. The concentration in the sample is then determined by comparing its peak area to the calibration curve.

Biological Signaling Pathways

While research on the specific signaling pathways modulated by this compound is ongoing, studies on structurally similar anthocyanins, such as pelargonidin-3-O-glucoside, provide insights into its potential mechanisms of action. These compounds have been shown to exhibit anti-inflammatory and antioxidant effects.

A plausible mechanism of action, inferred from related compounds, involves the modulation of key inflammatory and antioxidant pathways. For instance, pelargonidin-3-O-glucoside has been reported to inhibit the NF-κB (nuclear factor kappa-light-chain-enhancer of activated B cells) signaling pathway.[14] Additionally, acetylated pelargonidin-3-O-glucoside has been shown to activate the Nrf2/ARE (Nuclear factor erythroid 2-related factor 2/Antioxidant Response Element) pathway.[15]

Below is a conceptual diagram illustrating a potential signaling pathway influenced by this compound, based on the activity of related anthocyanins.

Caption: Potential signaling pathways modulated by this compound.

Experimental Workflow

The following diagram outlines a typical experimental workflow for the extraction, identification, and quantification of this compound from edible plant sources.

Caption: Experimental workflow for this compound analysis.

This guide provides a foundational understanding of this compound in edible plants. Further research is warranted to fully elucidate its bioavailability, metabolism, and specific molecular targets to leverage its potential in drug development and nutritional science.

References

- 1. researchgate.net [researchgate.net]

- 2. Showing all foods in which the polyphenol this compound is found - Phenol-Explorer [phenol-explorer.eu]

- 3. This compound | C27H31O14+ | CID 443917 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. Showing Compound Pelargonidin 3-rutinoside (FDB021681) - FooDB [foodb.ca]

- 5. mdpi.com [mdpi.com]

- 6. Human Metabolome Database: Showing metabocard for pelargonidin-3-O-rutinoside (HMDB0304455) [hmdb.ca]

- 7. Showing retention factors for this compound in foods with the process stored at room temperature - Phenol-Explorer [phenol-explorer.eu]

- 8. Showing retention factors for this compound in foods with the process puree making - Phenol-Explorer [phenol-explorer.eu]

- 9. researchgate.net [researchgate.net]

- 10. Pelargonidin-3-O-rutinoside as a novel α-glucosidase inhibitor for improving postprandial hyperglycemia - Chemical Communications (RSC Publishing) [pubs.rsc.org]

- 11. An effective method for preparation of high-purity pelargonidin-3-O-glucoside from strawberry and its protective effect on cellular oxidative stress - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Recent Advances in Anthocyanin Analysis and Characterization - PMC [pmc.ncbi.nlm.nih.gov]

- 13. High-throughput analysis of anthocyanins in horticultural crops using probe electrospray ionization tandem mass spectrometry (PESI/MS/MS) - PMC [pmc.ncbi.nlm.nih.gov]

- 14. researchgate.net [researchgate.net]

- 15. Acetylated pelargonidin-3-O-glucoside exhibits promising thermostability, lipophilicity, and protectivity against oxidative damage by activating the Nrf2/ARE pathway - Food & Function (RSC Publishing) [pubs.rsc.org]

A Technical Guide to the Biosynthesis of Pelargonidin 3-O-rutinoside in Berries

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the biosynthetic pathway of Pelargonidin (B1210327) 3-O-rutinoside, a significant anthocyanin contributing to the red pigmentation of many commercially important berries. This document details the enzymatic steps, genetic regulation, quantitative data, and key experimental methodologies relevant to its study.

Introduction to Pelargonidin 3-O-rutinoside

Anthocyanins are water-soluble flavonoid pigments responsible for the red, purple, and blue colors in many flowers, fruits, and vegetables.[1][2] Their biosynthesis and accumulation are of great interest due to their roles in plant physiology, food quality, and potential health benefits for humans, including antioxidant and anti-inflammatory properties.[1] this compound is a specific glycosylated form of the anthocyanidin pelargonidin, commonly found in berries such as strawberries (Fragaria x ananassa) and raspberries (Rubus idaeus).[3][4][5] The sugar moiety, a rutinose (composed of rhamnose and glucose), enhances the molecule's stability and solubility. Understanding its biosynthesis is critical for crop improvement, natural colorant production, and the development of nutraceuticals.

The Core Biosynthesis Pathway

The formation of this compound is a multi-step process that begins with the general phenylpropanoid pathway and proceeds through the flavonoid and anthocyanin-specific branches. The pathway can be broadly divided into three stages: (1) synthesis of the dihydroflavonol precursor, (2) formation of the colored pelargonidin aglycone, and (3) subsequent glycosylation steps to yield the final product.

The core pathway initiates with p-Coumaroyl-CoA and Malonyl-CoA and proceeds through a series of enzymatic reactions to produce the unstable pelargonidin aglycone. This is then stabilized through glycosylation.

Caption: Biosynthesis of this compound from phenylpropanoid precursors.

Key Enzymes in the Pathway:

-

CHS (Chalcone Synthase): Catalyzes the initial condensation reaction.

-

CHI (Chalcone Isomerase): Cyclizes naringenin chalcone to naringenin.

-

F3H (Flavanone 3-hydroxylase): Hydroxylates naringenin to produce dihydrokaempferol (DHK).

-

DFR (Dihydroflavonol 4-reductase): Reduces DHK to leucopelargonidin. In strawberry, DFR shows a preference for DHK, leading to the prevalence of pelargonidin-based anthocyanins.

-

ANS (Anthocyanidin Synthase): Also known as leucoanthocyanidin dioxygenase (LDOX), it oxidizes leucopelargonidin to the unstable colored anthocyanidin, pelargonidin.

-

UFGT (UDP-glucose:flavonoid 3-O-glucosyltransferase): This is a critical step for stabilization. UFGT transfers a glucose moiety from UDP-glucose to the 3-hydroxyl group of pelargonidin, forming Pelargonidin 3-O-glucoside. In strawberry, the gene FaGT1 encodes this enzyme.[6]

-

A3g-RhaT (Anthocyanin 3-O-glucoside rhamnosyltransferase): This enzyme completes the synthesis by transferring a rhamnose group to the glucose of Pelargonidin 3-O-glucoside. While this enzymatic activity is essential for rutinoside formation, the specific gene encoding this rhamnosyltransferase in Fragaria or Rubus species is not yet fully characterized, representing an area for future research.

Genetic Regulation of the Pathway

The biosynthesis of anthocyanins is tightly controlled at the transcriptional level, primarily by a protein complex known as the MBW complex. This complex consists of transcription factors from three protein families: R2R3-MYB, basic helix-loop-helix (bHLH), and WD40-repeat proteins.[3][7]

-

R2R3-MYB proteins often act as the primary determinants of which structural genes in the pathway are activated. In grape, VvMYB5a and VvMYB5b have been shown to regulate genes in the flavonoid pathway.[7][8]

-

bHLH proteins and WD40 proteins act as co-factors, forming the functional MBW complex that binds to the promoter regions of target structural genes (e.g., DFR, ANS, UFGT) to activate their expression.[7][9]

The expression of these regulatory genes is, in turn, influenced by developmental cues (e.g., fruit ripening) and environmental factors such as light and temperature.

Caption: Simplified regulatory network for anthocyanin biosynthesis in berries.

Quantitative Data Presentation

The concentration of this compound and its precursors varies significantly depending on the berry species, cultivar, developmental stage, and environmental conditions.

Table 1: Anthocyanin Content in Select Berries (mg/100 g dry weight)

| Compound | Raspberry (Glen Ample) |

|---|---|

| Cyanidin-3-O-glucoside | 47.9 |

| Cyanidin-3-O-rutinoside | 16.2 |

| This compound | 1.1 |

Data sourced from Characterization of Flavonoid Compounds in Common Swedish Berry Species.[10]

Table 2: Relative Levels of Pelargonidin Glycosides During Strawberry Ripening

| Ripening Stage | Pelargonidin 3-O-glucoside | Pelargonidin 3-O-glucoside-malonate |

|---|---|---|

| Flower (F) | 0.0 | 0.0 |

| Small Green (G1) | 0.0 | 0.0 |

| Mid-size Green (G2) | 0.0 | 0.0 |

| White (W) | 0.0 | 0.0 |

| Turning (T) | 1.8 | 0.2 |

| Ripe Red (R) | 10.0 | 1.0 |

Data are presented as relative units normalized to the highest concentration, adapted from metabolite analysis in Fragaria x ananassa.[6]

Experimental Protocols & Workflows

Accurate analysis of the this compound pathway requires robust methodologies for metabolite extraction, quantification, and gene expression analysis.

Caption: General experimental workflow for studying anthocyanin biosynthesis.

Protocol for Anthocyanin Extraction and Quantification

This protocol is a generalized method based on common practices for analyzing anthocyanins in berries.[2][10]

-

Sample Preparation: Freeze-dry berry tissue and grind to a fine, homogenous powder.

-

Extraction:

-

Weigh approximately 100 mg of powdered tissue into a microcentrifuge tube.

-

Add 1 mL of extraction solvent (e.g., Methanol:Water:Formic Acid, 80:19:1 v/v/v).

-

Vortex thoroughly and sonicate for 15 minutes in a cold water bath.

-

Centrifuge at 13,000 x g for 10 minutes at 4°C.

-

Collect the supernatant. Repeat the extraction on the pellet and pool the supernatants.

-

-

Quantification (pH Differential Method):

-

Prepare two dilutions of the extract: one in 0.025 M potassium chloride buffer (pH 1.0) and another in 0.4 M sodium acetate (B1210297) buffer (pH 4.5).[1]

-

Allow to equilibrate for 15 minutes.

-

Measure the absorbance of both solutions at the λmax for pelargonidin glycosides (~510 nm) and at 700 nm (to correct for haze).

-

Calculate the total monomeric anthocyanin concentration using the formula:

-

A = (A510 – A700)pH 1.0 – (A510 – A700)pH 4.5

-

Total Anthocyanins (mg/L) = (A x MW x DF x 1000) / (ε x l)

-

Where MW = molecular weight, DF = dilution factor, ε = molar extinction coefficient for pelargonidin-3-glucoside, and l = pathlength (1 cm).

-

-

-

Quantification (HPLC):

-

Inject the filtered extract onto a C18 reverse-phase HPLC column.

-

Use a gradient elution, for example, with mobile phase A (e.g., 5% formic acid in water) and mobile phase B (e.g., 5% formic acid in acetonitrile).[10]

-

Monitor at 520 nm for anthocyanins.

-

Identify and quantify peaks by comparing retention times and spectra with authentic standards of this compound.

-

Protocol for Gene Expression Analysis (qRT-PCR)

This protocol outlines the key steps for quantifying the transcript levels of biosynthesis genes.

-

RNA Extraction: Extract total RNA from ~100 mg of powdered berry tissue using a suitable plant RNA extraction kit or a CTAB-based method. Assess RNA quality and quantity using a spectrophotometer and gel electrophoresis.

-

cDNA Synthesis: Synthesize first-strand cDNA from 1-2 µg of total RNA using a reverse transcription kit with oligo(dT) or random primers.

-

Primer Design: Design gene-specific primers for target genes (CHS, DFR, ANS, FaGT1, etc.) and at least two stable reference (housekeeping) genes (e.g., Actin, GAPDH).

-

Quantitative PCR (qPCR):

-

Prepare a reaction mix containing cDNA template, forward and reverse primers, and a suitable SYBR Green qPCR master mix.

-

Perform the reaction in a qPCR thermal cycler using a standard protocol: e.g., 95°C for 3 min, followed by 40 cycles of 95°C for 15 s and 60°C for 30 s.

-

Include a melt curve analysis to verify the specificity of the amplification.

-

-

Data Analysis: Calculate the relative expression of target genes using the 2-ΔΔCt method, normalizing to the geometric mean of the reference genes.

Conclusion

The biosynthesis of this compound in berries is a well-defined pathway involving a series of conserved enzymatic steps regulated by the MBW transcription factor complex. The key branching points, particularly the action of DFR on dihydrokaempferol and the subsequent glycosylations by UFGT and a rhamnosyltransferase, are critical for determining the final anthocyanin profile. While the core pathway is understood, further research is needed to identify and characterize the specific rhamnosyltransferase gene in key berry species. A comprehensive understanding of this pathway, from genetic regulation to quantitative metabolite accumulation, provides a powerful toolkit for researchers and developers aiming to enhance the nutritional and aesthetic qualities of berries.

References

- 1. cdn.gbiosciences.com [cdn.gbiosciences.com]

- 2. mdpi.com [mdpi.com]

- 3. hort [journals.ashs.org]

- 4. Pelargonidin-3-O-rutinoside as a novel α-glucosidase inhibitor for improving postprandial hyperglycemia - Chemical Communications (RSC Publishing) [pubs.rsc.org]

- 5. jocpr.com [jocpr.com]

- 6. Redirection of Flavonoid Biosynthesis through the Down-Regulation of an Anthocyanidin Glucosyltransferase in Ripening Strawberry Fruit - PMC [pmc.ncbi.nlm.nih.gov]

- 7. The Transcription Factor VvMYB5b Contributes to the Regulation of Anthocyanin and Proanthocyanidin Biosynthesis in Developing Grape Berries - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. Frontiers | Transcription Factor VviMYB86 Oppositely Regulates Proanthocyanidin and Anthocyanin Biosynthesis in Grape Berries [frontiersin.org]

- 10. cdn.blueberriesconsulting.com [cdn.blueberriesconsulting.com]

An In-Depth Technical Guide to Pelargonidin 3-O-rutinoside: Chemical Structure, Properties, and Biological Activities

For Researchers, Scientists, and Drug Development Professionals

Abstract

Pelargonidin (B1210327) 3-O-rutinoside is a naturally occurring anthocyanin, a class of flavonoids responsible for the vibrant red and orange hues in many fruits and flowers. This technical guide provides a comprehensive overview of its chemical structure, physicochemical properties, and significant biological activities. With demonstrated antioxidant, anti-inflammatory, and α-glucosidase inhibitory effects, Pelargonidin 3-O-rutinoside presents a promising candidate for further investigation in the fields of nutraceuticals and drug development. This document details its spectral characteristics, summarizes its bioactivities with available quantitative data, and provides detailed experimental protocols for its analysis and evaluation. Furthermore, it visualizes key signaling pathways and experimental workflows to facilitate a deeper understanding of its mechanism of action and practical application in research.

Chemical Structure and Physicochemical Properties

This compound is an anthocyanin cation. Its structure consists of the aglycone pelargonidin, to which a rutinose disaccharide (composed of rhamnose and glucose) is attached at the 3-hydroxy position.[1][2]

Table 1: Chemical and Physical Properties of this compound

| Property | Value | Source |

| IUPAC Name | (2R,3R,4R,5R,6S)-2-[[(2R,3S,4S,5R,6S)-6-[5,7-dihydroxy-2-(4-hydroxyphenyl)chromenylium-3-yl]oxy-3,4,5-trihydroxyoxan-2-yl]methoxy]-6-methyloxane-3,4,5-triol | |

| Molecular Formula | C₂₇H₃₁O₁₄⁺ | [3] |

| Molecular Weight | 579.5 g/mol | [3] |

| Monoisotopic Mass | 579.17138066 Da | [3] |

| Appearance | Red to orange pigment | [4] |

| Solubility | Soluble in DMSO, Pyridine, Methanol (B129727), Ethanol.[4] Practically insoluble in water.[5] | - |

| Melting Point | Data not available | - |

| Specific Optical Rotation | Data not available | - |

| Predicted Water Solubility | 0.87 g/L | [5] |

| Predicted logP | -0.36 | [5] |

| Predicted pKa (Strongest Acidic) | 6.4 | [5] |

Spectral Data

The structural elucidation of this compound is confirmed through various spectroscopic techniques, primarily Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS).

NMR Spectroscopy

Table 2: ¹H and ¹³C NMR Spectral Data of this compound (in CD₃OD)

| ¹H NMR (600 MHz) | ¹³C NMR (150 MHz) |

| Chemical Shift (δ, ppm) | Chemical Shift (δ, ppm) |

| 8.80 (s, 1H) | 170.7 |

| 8.41 (d, J=9.0 Hz, 2H) | 166.6 |

| 6.87 (d, J=9.0 Hz, 2H) | 164.1 |

| 6.75 (s, 1H) | 159.1 |

| 6.53 (s, 1H) | 157.7 |

| 5.13 (d, J=7.8 Hz, 1H) | 145.4 |

| 4.54 (s, 1H) | 136.8 |

| 3.94 (d, J=10.2 Hz, 1H) | 135.7 |

| 3.69-3.70 (m, 1H) | 120.7 |

| 3.58-3.60 (m, 1H) | 117.9 |

| 3.41-3.51 (m, 5H) | 113.4 |

| 3.27-3.30 (m, 1H) | 103.6 |

| 3.19-3.22 (m, 1H) | 103.5 |

| 1.04 (d, J=6.6 Hz, 3H) | 102.1 |

| 95.3 | |

| 78.0 | |

| 77.4 | |

| 74.7 | |

| 73.8 | |

| 72.4 | |

| 71.8 | |

| 71.2 | |

| 69.7 | |

| 67.8 | |

| 17.9 |

Source: The Royal Society of Chemistry 2018. The data is consistent with the structure of this compound.

Mass Spectrometry

Electrospray ionization mass spectrometry (ESI-MS) of this compound typically shows the molecular ion [M]⁺ at m/z 579. In tandem mass spectrometry (MS/MS), a characteristic fragmentation pattern is observed, with a major fragment ion at m/z 271, corresponding to the pelargonidin aglycone, resulting from the loss of the rutinose moiety (308 Da).[3]

Biological Activities

This compound exhibits a range of biological activities that are of significant interest to researchers in drug development.

Table 3: Summary of Reported Biological Activities of this compound and Related Compounds

| Biological Activity | Key Findings | IC₅₀ Value | Source |

| Antioxidant Activity | Scavenges free radicals, reducing oxidative stress.[4] | Data not available for this compound. Pelargonidin (aglycone) IC₅₀ = 130 µg/mL (superoxide scavenging).[6] | - |

| α-Glucosidase Inhibition | Potent inhibitor of α-glucosidase, an enzyme involved in carbohydrate metabolism. Its inhibitory activity has been reported to be significantly stronger than acarbose (B1664774).[2][7] | Data not available | - |

| Anti-inflammatory Effects | Exhibits anti-inflammatory properties.[8] The related Pelargonidin-3-O-glucoside has been shown to arrest IκB-α activation and reduce JNK MAPK phosphorylation.[9] | Data not available | - |

| Antiproliferative Activity | Shows antiproliferative activity against DLD-1 cancer cells.[10] | IC₅₀ ≈ 46.5 µM | [10] |

Experimental Protocols

Extraction and Isolation of this compound from Strawberries (Representative Protocol)

This protocol describes a general method for the extraction and purification of this compound from a plant source.

-

Extraction:

-

Homogenize 100 g of freeze-dried strawberry powder with 500 mL of methanol containing 0.1% HCl.

-

Macerate the mixture for 24 hours at 4°C in the dark.

-

Filter the mixture and concentrate the filtrate under reduced pressure at 40°C to obtain a crude extract.

-

-

Solid-Phase Extraction (SPE) Cleanup:

-

Condition a C18 SPE cartridge with methanol followed by acidified water (0.1% HCl).

-

Load the crude extract onto the cartridge.

-

Wash the cartridge with acidified water to remove sugars and other polar impurities.

-

Elute the anthocyanin fraction with acidified methanol.

-

-

Purification by High-Performance Liquid Chromatography (HPLC):

-

Further purify the anthocyanin fraction using preparative HPLC with a C18 column.

-

Use a gradient elution system with mobile phase A (e.g., 5% formic acid in water) and mobile phase B (e.g., 5% formic acid in methanol).

-

Monitor the elution at 520 nm and collect the fraction corresponding to this compound.

-

Confirm the purity of the isolated compound by analytical HPLC.

-

DPPH Radical Scavenging Assay

This protocol outlines a method to determine the antioxidant capacity of this compound.[4][11][12][13]

-

Reagent Preparation:

-

Prepare a 0.1 mM solution of 2,2-diphenyl-1-picrylhydrazyl (DPPH) in methanol.

-

Prepare a series of concentrations of this compound in methanol.

-

Use ascorbic acid as a positive control and prepare a series of concentrations in methanol.

-

-

Assay Procedure:

-

In a 96-well microplate, add 100 µL of each concentration of the sample or standard to respective wells.

-

Add 100 µL of the DPPH solution to each well.

-

For the blank, add 100 µL of methanol and 100 µL of the DPPH solution.

-

Incubate the plate in the dark at room temperature for 30 minutes.

-

-

Measurement and Calculation:

-

Measure the absorbance at 517 nm using a microplate reader.

-

Calculate the percentage of radical scavenging activity using the following formula: % Inhibition = [(A_blank - A_sample) / A_blank] x 100

-

Determine the IC₅₀ value by plotting the percentage of inhibition against the sample concentration.

-

α-Glucosidase Inhibition Assay

This protocol details the procedure for evaluating the α-glucosidase inhibitory activity of this compound.[1][14][15][16]

-

Reagent Preparation:

-

Prepare a 0.1 M phosphate (B84403) buffer (pH 6.8).

-

Dissolve α-glucosidase from Saccharomyces cerevisiae in the phosphate buffer to a concentration of 0.5 U/mL.

-

Dissolve p-nitrophenyl-α-D-glucopyranoside (pNPG) in the phosphate buffer to a concentration of 5 mM.

-

Prepare a series of concentrations of this compound in the phosphate buffer (with a small amount of DMSO if necessary for solubility).

-

Use acarbose as a positive control and prepare a series of concentrations.

-

-

Assay Procedure:

-

In a 96-well microplate, add 50 µL of the sample or standard solution to respective wells.

-

Add 100 µL of the α-glucosidase solution to each well and incubate at 37°C for 10 minutes.

-

Initiate the reaction by adding 50 µL of the pNPG solution to each well.

-

Incubate the plate at 37°C for 20 minutes.

-

Stop the reaction by adding 50 µL of 1 M Na₂CO₃ solution.

-

-

Measurement and Calculation:

-

Measure the absorbance at 405 nm using a microplate reader.

-

Calculate the percentage of inhibition using the following formula: % Inhibition = [(A_control - A_sample) / A_control] x 100 (where A_control is the absorbance of the reaction without the inhibitor).

-

Determine the IC₅₀ value by plotting the percentage of inhibition against the sample concentration.

-

HPLC-DAD Analysis Method

This protocol provides a standard method for the quantification of this compound.

-

Chromatographic System: HPLC with a Diode Array Detector (DAD).

-

Column: C18 reversed-phase column (e.g., 4.6 x 250 mm, 5 µm).

-

Mobile Phase A: 5% formic acid in water.

-

Mobile Phase B: 100% methanol.

-

Gradient Elution:

-

0-5 min: 10% B

-

5-20 min: 10-30% B

-

20-30 min: 30-50% B

-

30-35 min: 50-10% B

-

35-40 min: 10% B

-

-

Flow Rate: 1.0 mL/min.

-

Injection Volume: 20 µL.

-

Detection Wavelength: 520 nm.

-

Quantification: Based on a calibration curve of a this compound standard.

Signaling Pathways and Experimental Workflows

The anti-inflammatory effects of pelargonidin glycosides are, in part, attributed to their modulation of key inflammatory signaling pathways. The following diagrams, generated using Graphviz (DOT language), illustrate these pathways and a typical experimental workflow.

References

- 1. 2.3. α-Glucosidase Inhibition Assay [bio-protocol.org]

- 2. researchgate.net [researchgate.net]

- 3. benchchem.com [benchchem.com]

- 4. researchgate.net [researchgate.net]

- 5. Showing Compound Pelargonidin 3-rutinoside (FDB021681) - FooDB [foodb.ca]

- 6. cdn.caymanchem.com [cdn.caymanchem.com]

- 7. Pelargonidin-3-O-rutinoside as a novel α-glucosidase inhibitor for improving postprandial hyperglycemia - Chemical Communications (RSC Publishing) [pubs.rsc.org]

- 8. Pelargonidin-3-O-rutinoside chloride | CAS:33978-17-5 | Manufacturer ChemFaces [chemfaces.com]

- 9. Molecular mechanism of action of Pelargonidin-3-O-glucoside, the main anthocyanin responsible for the anti-inflammatory effect of strawberry fruits - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. Delving into Antioxidant Properties: A Stepwise DPPH Assay Protocol for Plant Extracts [greenskybio.com]

- 12. acmeresearchlabs.in [acmeresearchlabs.in]

- 13. scribd.com [scribd.com]

- 14. In vitro α-glucosidase inhibitory assay [protocols.io]

- 15. benchchem.com [benchchem.com]

- 16. Alpha-Glucosidase Inhibitory Assay-Screened Isolation and Molecular Docking Model from Bauhinia pulla Active Compounds - PMC [pmc.ncbi.nlm.nih.gov]

Spectroscopic Profile of Pelargonidin 3-O-rutinoside: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for Pelargonidin (B1210327) 3-O-rutinoside, a key anthocyanin found in many fruits and vegetables. This document is intended to serve as a valuable resource for researchers in the fields of natural product chemistry, pharmacology, and drug development by consolidating its spectral characteristics, experimental protocols, and a generalized analytical workflow.

Introduction

Pelargonidin 3-O-rutinoside is a glycosidic form of pelargonidin, an anthocyanidin responsible for the orange to red pigmentation in a variety of plants. Its structure consists of the pelargonidin aglycone linked to a rutinose (a disaccharide of rhamnose and glucose) moiety at the 3-position. The presence and concentration of this compound are of significant interest due to its potential antioxidant and other health-promoting properties. Accurate and detailed spectroscopic data are fundamental for its identification, quantification, and characterization in various matrices.

Spectroscopic Data

The following sections and tables summarize the available UV-Vis and NMR spectroscopic data for this compound.

UV-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy is a primary technique for the initial identification and quantification of anthocyanins. The spectrum of this compound is characterized by two major absorption maxima.

| Wavelength (λmax) | Solvent | Reference |

| 433 nm | Methanolic Solution | [1] |

| 271 nm | Methanolic Solution | [1] |

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed structural information, allowing for the unambiguous identification of the compound. The following tables present the reported ¹H and ¹³C NMR chemical shifts for this compound in deuterated methanol (B129727) (CD₃OD).

Note: While the chemical shifts have been reported, a complete and unambiguous assignment of each signal to a specific atom in the this compound molecule is not consistently available in the reviewed literature. The data presented below is therefore unassigned but serves as a reference for comparison.

¹H NMR Data (600 MHz, CD₃OD) [1]

| Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |

| 8.81 | s | |

| 7.61 | s | |

| 6.73 | s | |

| 6.53 | d | 4.8 |

| 5.25 | d | 7.2 |

| 3.85-3.87 | m | |

| 3.67-3.69 | m | |

| 3.63-3.66 | m | |

| 3.49-3.52 | m | |

| 3.38-3.42 | m |

¹³C NMR Data (150 MHz, CD₃OD) [1]

| Chemical Shift (δ, ppm) |

| 170.2 |

| 163.5 |

| 159.1 |

| 157.4 |

| 147.4 |

| 145.7 |

| 144.7 |

| 135.7 |

| 119.8 |

| 113.1 |

| 112.4 |

| 103.4 |

| 103.2 |

| 95.0 |

| 78.7 |

| 78.0 |

| 74.7 |

| 71.0 |

| 62.3 |

Experimental Protocols

The following are generalized protocols for obtaining the spectroscopic data presented above. Researchers should adapt these methods based on the specific instrumentation and sample characteristics.

UV-Vis Spectroscopy Protocol

-

Sample Preparation:

-

Accurately weigh a small amount of the isolated this compound or a plant extract containing the compound.

-

Dissolve the sample in a suitable solvent, typically methanol or ethanol (B145695) containing a small amount of acid (e.g., 0.1% HCl) to stabilize the flavylium (B80283) cation form of the anthocyanin.

-

Dilute the stock solution to a concentration that results in an absorbance reading within the linear range of the spectrophotometer (typically 0.2 - 0.8 AU).

-

-

Instrumentation and Measurement:

-

Use a dual-beam UV-Vis spectrophotometer.

-

Scan the sample over a wavelength range of 200-700 nm.

-

Use the solvent as a blank to zero the instrument.

-

Record the wavelengths of maximum absorbance (λmax).

-

NMR Spectroscopy Protocol

-

Sample Preparation:

-

Dissolve approximately 1-5 mg of the purified this compound in a suitable deuterated solvent, such as methanol-d₄ (CD₃OD). The use of a deuterated solvent with a few drops of trifluoroacetic acid-d (TFA-d) can help to sharpen the signals of the hydroxyl protons.

-

Transfer the solution to a 5 mm NMR tube.

-

-

Instrumentation and Measurement:

-

The data presented was acquired on a Bruker AVANCE™ III spectrometer operating at a Larmor frequency of 600 MHz for ¹H and 150 MHz for ¹³C.[1]

-

Acquire standard one-dimensional (1D) ¹H and ¹³C NMR spectra.

-

To aid in signal assignment, two-dimensional (2D) NMR experiments such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) are highly recommended.

-

Analytical Workflow Visualization

The following diagram illustrates a general workflow for the extraction, isolation, and spectroscopic analysis of this compound from a plant source.

Caption: Workflow for Spectroscopic Analysis of this compound.

References

In Vitro Antioxidant Activity of Pelargonidin 3-O-rutinoside: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the in vitro antioxidant activity of Pelargonidin 3-O-rutinoside, an anthocyanin found in various fruits and flowers. This document summarizes available quantitative data, details relevant experimental protocols, and visualizes key experimental workflows and cellular signaling pathways.

Quantitative Antioxidant Activity Data

Quantitative data on the in vitro antioxidant activity of this compound is not extensively available in the current scientific literature. However, by examining data from its aglycone (Pelargonidin) and its glucoside counterpart (Pelargonidin-3-O-glucoside), we can infer its potential antioxidant capacity. Glycosylation can influence the antioxidant activity of anthocyanidins, sometimes leading to a decrease in radical scavenging ability compared to the aglycone.

The following table summarizes the available quantitative data for Pelargonidin and its closely related glycosides. It is important to note that direct comparative studies including this compound are limited.

| Compound | Assay | Result (IC50 or equivalent) | Reference |

| Pelargonidin | DPPH | - | Data not readily available in searched literature |

| ABTS | - | Data not readily available in searched literature | |

| FRAP | - | Data not readily available in searched literature | |

| ORAC | - | Data not readily available in searched literature | |

| Pelargonidin-3-O-glucoside | DPPH | - | Data not readily available in searched literature |

| ABTS | - | Data not readily available in searched literature | |

| FRAP | Antioxidant activity decreased with ultrasound treatment[1] | [1] | |

| ORAC | - | Data not readily available in searched literature | |

| Strawberry Seed Extract (containing this compound) | DPPH | Lower antioxidant activity compared to blackcurrant and raspberry seed extracts[2] | [2] |

| FRAP | Lower antioxidant activity compared to blackcurrant and raspberry seed extracts[2] | [2] |

Experimental Protocols for In Vitro Antioxidant Assays

Detailed methodologies for the most common in vitro antioxidant assays are provided below. These protocols can be adapted for the evaluation of this compound.

DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay

This assay measures the ability of an antioxidant to scavenge the stable DPPH radical. The reduction of DPPH is monitored by the decrease in its absorbance at 517 nm.

Materials:

-

This compound

-

DPPH (2,2-diphenyl-1-picrylhydrazyl)

-

Methanol (or other suitable solvent)

-

Positive control (e.g., Ascorbic acid, Trolox)

-

96-well microplate

-

Microplate reader

Protocol:

-

Preparation of DPPH Solution: Prepare a 0.1 mM solution of DPPH in methanol.

-

Sample Preparation: Prepare a stock solution of this compound in methanol. Create a series of dilutions from the stock solution.

-

Assay Procedure:

-

Add 100 µL of each sample dilution to the wells of a 96-well microplate.

-

Add 100 µL of the DPPH solution to each well.

-

For the blank, use 100 µL of methanol.

-

Incubate the plate in the dark at room temperature for 30 minutes.

-

-

Measurement: Measure the absorbance at 517 nm.

-

Calculation: The percentage of scavenging activity is calculated using the formula: % Scavenging = [(A_control - A_sample) / A_control] x 100 where A_control is the absorbance of the control (DPPH solution without sample) and A_sample is the absorbance of the sample. The IC50 value (the concentration of the sample that scavenges 50% of the DPPH radicals) can be determined from a plot of scavenging percentage against concentration.

ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Radical Cation Decolorization Assay

This assay measures the capacity of an antioxidant to scavenge the ABTS radical cation (ABTS•+). The reduction of the blue-green ABTS•+ is measured by the decrease in absorbance at 734 nm.

Materials:

-

This compound

-

ABTS diammonium salt

-

Potassium persulfate

-

Phosphate (B84403) buffered saline (PBS) or ethanol (B145695)

-

Positive control (e.g., Trolox)

-

96-well microplate

-

Microplate reader

Protocol:

-

Preparation of ABTS•+ Solution:

-

Prepare a 7 mM aqueous solution of ABTS and a 2.45 mM aqueous solution of potassium persulfate.

-

Mix the two solutions in equal volumes and allow them to react in the dark for 12-16 hours.

-

-

Working ABTS•+ Solution: Dilute the stock ABTS•+ solution with PBS or ethanol to an absorbance of 0.70 ± 0.02 at 734 nm.

-

Sample Preparation: Prepare a stock solution of this compound and create a series of dilutions.

-

Assay Procedure:

-

Add 20 µL of each sample dilution to the wells of a 96-well microplate.

-

Add 180 µL of the working ABTS•+ solution.

-

Incubate at room temperature for 6 minutes.

-

-

Measurement: Measure the absorbance at 734 nm.

-

Calculation: Results are often expressed as Trolox Equivalent Antioxidant Capacity (TEAC).

FRAP (Ferric Reducing Antioxidant Power) Assay

The FRAP assay measures the ability of an antioxidant to reduce ferric iron (Fe³⁺) to ferrous iron (Fe²⁺). The formation of a blue-colored ferrous-tripyridyltriazine complex is monitored by the increase in absorbance at 593 nm.

Materials:

-

This compound

-

FRAP reagent (containing TPTZ, FeCl₃, and acetate (B1210297) buffer)

-

Standard (e.g., FeSO₄·7H₂O or Trolox)

-

96-well microplate

-

Microplate reader

Protocol:

-

Preparation of FRAP Reagent: Prepare the FRAP reagent by mixing acetate buffer (300 mM, pH 3.6), TPTZ solution (10 mM in 40 mM HCl), and FeCl₃ solution (20 mM) in a 10:1:1 ratio.

-

Sample Preparation: Prepare a stock solution of this compound and create a series of dilutions.

-

Assay Procedure:

-

Add 20 µL of each sample dilution to the wells of a 96-well microplate.

-

Add 180 µL of the FRAP reagent.

-

Incubate at 37°C for 4 minutes.

-

-

Measurement: Measure the absorbance at 593 nm.

-

Calculation: The antioxidant capacity is determined from a standard curve of a known antioxidant (e.g., FeSO₄ or Trolox).

ORAC (Oxygen Radical Absorbance Capacity) Assay

The ORAC assay measures the antioxidant's ability to protect a fluorescent probe from damage by peroxyl radicals. The decay of fluorescence is monitored over time.

Materials:

-

This compound

-

Fluorescein (B123965) (fluorescent probe)

-

AAPH (2,2'-azobis(2-amidinopropane) dihydrochloride, a peroxyl radical generator)

-

Phosphate buffer (pH 7.4)

-

Positive control (e.g., Trolox)

-

Black 96-well microplate

-

Fluorescence microplate reader

Protocol:

-

Reagent Preparation: Prepare working solutions of fluorescein, AAPH, and Trolox standards in phosphate buffer.

-

Sample Preparation: Prepare a stock solution of this compound and create a series of dilutions in phosphate buffer.

-

Assay Procedure:

-

Add 25 µL of each sample or standard to the wells of a black 96-well microplate.

-

Add 150 µL of the fluorescein solution to each well and incubate at 37°C for 30 minutes.

-

Initiate the reaction by adding 25 µL of AAPH solution.

-

-

Measurement: Measure the fluorescence decay kinetically at an excitation wavelength of 485 nm and an emission wavelength of 520 nm.

-

Calculation: The antioxidant capacity is calculated based on the area under the fluorescence decay curve (AUC) and is typically expressed as Trolox equivalents.

Visualizations: Workflows and Signaling Pathways

Experimental Workflows

The following diagrams illustrate the general workflows for the described in vitro antioxidant assays.

References

An In-depth Technical Guide on the Potential Anti-inflammatory Effects of Pelargonidin 3-O-rutinoside

Authored for: Researchers, Scientists, and Drug Development Professionals December 21, 2025

Executive Summary

Pelargonidin (B1210327) 3-O-rutinoside is a naturally occurring anthocyanin found in various pigmented fruits and vegetables. Anthocyanins as a class are increasingly recognized for their potential health benefits, including significant antioxidant and anti-inflammatory properties. While direct research on Pelargonidin 3-O-rutinoside is still emerging, a substantial body of evidence on its aglycone, Pelargonidin, and its closely related glycoside, Pelargonidin-3-O-glucoside, provides a strong basis for understanding its potential therapeutic mechanisms. This technical guide synthesizes the existing data on these related compounds to build a comprehensive overview of the probable anti-inflammatory mechanisms of action for this compound. The primary mechanisms involve the modulation of key inflammatory signaling cascades, including the Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) pathways, leading to a downstream reduction in pro-inflammatory mediators. This document provides detailed mechanistic insights, quantitative data from relevant studies, experimental protocols, and visual diagrams of the core signaling pathways to support further research and development.

Introduction

Inflammation is a critical biological response to harmful stimuli, but chronic, unresolved inflammation is a key pathological driver of numerous diseases, including cardiovascular disease, neurodegenerative disorders, and cancer. The search for novel anti-inflammatory agents with favorable safety profiles has led to a significant interest in natural products. Anthocyanins, a subclass of flavonoids responsible for the red, purple, and blue pigments in many plants, have been identified as promising candidates.[1]

This compound is an anthocyanin composed of the pelargonidin aglycone linked to a rutinose (rhamnosyl-glucose) sugar moiety. While its specific biological activities are not as extensively studied as other anthocyanins, the well-documented anti-inflammatory effects of Pelargonidin and Pelargonidin-3-O-glucoside (P3G) offer a robust predictive framework for its potential.[2][3] This guide will extrapolate from the existing literature on these closely related molecules to detail the likely signaling pathways and molecular targets involved in the anti-inflammatory effects of this compound.

Core Mechanisms of Anti-inflammatory Action

The anti-inflammatory activity of pelargonidin and its glycosides is multifactorial, primarily involving the inhibition of major pro-inflammatory signaling pathways and the suppression of inflammatory mediators.

Inhibition of the NF-κB Signaling Pathway

The Nuclear Factor-kappa B (NF-κB) family of transcription factors is a master regulator of the inflammatory response.[4] In an inactive state, NF-κB is sequestered in the cytoplasm by inhibitor of κB (IκB) proteins. Upon stimulation by inflammatory signals (e.g., lipopolysaccharide [LPS] or cytokines), the IκB kinase (IKK) complex phosphorylates IκBα, leading to its ubiquitination and subsequent proteasomal degradation. This frees NF-κB (typically the p65/p50 dimer) to translocate into the nucleus, where it binds to DNA and activates the transcription of numerous pro-inflammatory genes, including cytokines, chemokines, and enzymes like cyclooxygenase-2 (COX-2).[4]

Studies on Pelargonidin and P3G have shown that they can effectively inhibit this pathway. The mechanism involves preventing the activation of IκBα, thereby blocking the nuclear translocation of the active NF-κB subunits.[2][5] This inactivation of the NF-κB pathway is a central mechanism for its anti-inflammatory effects, leading to reduced expression of COX-2 and various pro-inflammatory cytokines.[5]

Modulation of MAPK Signaling

Mitogen-Activated Protein Kinases (MAPKs) are a group of protein kinases that regulate a wide range of cellular processes, including inflammation, apoptosis, and proliferation. The three major MAPK cascades involved in inflammation are c-Jun N-terminal kinase (JNK), p38 MAPK, and extracellular signal-regulated kinase (ERK). Activation of these pathways by cellular stress or inflammatory stimuli leads to the activation of transcription factors like AP-1 (Activator protein-1), which, similar to NF-κB, drives the expression of pro-inflammatory genes.

Research has demonstrated that P3G can attenuate inflammation by reducing the phosphorylation of JNK, a key step in its activation.[2] By modulating the MAPK cascade, pelargonidin glycosides can further suppress the inflammatory response initiated by various external stimuli.

Reduction of Pro-inflammatory Cytokines and Mediators

A direct consequence of inhibiting the NF-κB and MAPK pathways is the reduced production of key pro-inflammatory cytokines. Studies on P3G have confirmed its ability to decrease the levels of tumor necrosis factor-alpha (TNF-α), interleukin-6 (IL-6), and interleukin-1 beta (IL-1β).[6] Furthermore, by inhibiting the expression of COX-2, pelargonidin can reduce the synthesis of prostaglandins, which are potent inflammatory mediators.[5] In some contexts, pelargonidin glycosides have also been shown to increase the production of the anti-inflammatory cytokine IL-10, suggesting a dual action of suppressing pro-inflammatory signals while promoting anti-inflammatory responses.[7][8]

Quantitative Data on Anti-inflammatory Effects

While specific quantitative data for this compound is limited, studies on Pelargonidin and Pelargonidin-3-O-glucoside provide valuable benchmarks. The following tables summarize key findings from these studies.

Table 1: In Vitro Effects of Pelargonidin on Acrolein-Induced Inflammation in HUVECs (Data extrapolated from a study on Pelargonidin)

| Parameter | Treatment Group | Result | Citation |

| Cell Viability | Acrolein (50 µM) | ~45% decrease vs. control | [5] |

| Acrolein + Pelargonidin (40 µM) | 1.9-fold increase vs. acrolein only | [5] | |

| LDH Release | Acrolein (50 µM) | 2.2-fold increase vs. control | [5] |

| Acrolein + Pelargonidin (40 µM) | Reduced to 58% vs. acrolein only | [5] |

Table 2: Effects of Pelargonidin-3-O-glucoside (P3G) on Cytokine Production in LPS-Stimulated Human Whole Blood (Data from a study on Pelargonidin-3-O-glucoside and its metabolites)

| Cytokine | Treatment Group | Result | Citation |

| IL-10 (Anti-inflammatory) | P3G (0.08 µmol/L) | Significant increase (P < .01) vs. control | [7][8] |

| TNF-α (Pro-inflammatory) | P3G (up to 5 µmol/L) | No significant effect | [7][8] |

| IL-1β (Pro-inflammatory) | P3G (up to 5 µmol/L) | No significant effect | [7][8] |

| IL-6 (Pro-inflammatory) | P3G (up to 5 µmol/L) | No significant effect | [7][8] |

Note: The modest effects observed in the whole blood model suggest that the anti-inflammatory properties may be more pronounced in specific tissue or cell types under different conditions, or that higher concentrations are needed for broader cytokine modulation.

Experimental Protocols

The investigation of the anti-inflammatory properties of pelargonidin glycosides utilizes a range of standard in vitro and in vivo models.

In Vitro Anti-inflammatory Assay (Cell-Based)

This protocol provides a general methodology for assessing anti-inflammatory effects in a cell culture model, such as with Human Umbilical Vein Endothelial Cells (HUVECs) or RAW 264.7 macrophage cells.

-

Cell Culture: HUVECs or RAW 264.7 cells are cultured in appropriate media (e.g., DMEM) supplemented with fetal bovine serum (FBS) and antibiotics, and maintained in a humidified incubator at 37°C with 5% CO₂.

-

Pre-treatment: Cells are seeded in plates and allowed to adhere. They are then pre-treated with various concentrations of this compound for a specified time (e.g., 1-2 hours).

-

Inflammatory Stimulation: Inflammation is induced by adding an inflammatory agent, such as Lipopolysaccharide (LPS) for macrophages or Acrolein/TNF-α for endothelial cells, and incubated for a set period (e.g., 6-24 hours).

-

Endpoint Analysis:

-

Cytotoxicity: Cell viability is assessed using assays like MTT or LDH release to ensure the observed effects are not due to cell death.[5]

-

Cytokine Measurement: Levels of pro-inflammatory cytokines (TNF-α, IL-6, IL-1β) and anti-inflammatory cytokines (IL-10) in the cell culture supernatant are quantified using Enzyme-Linked Immunosorbent Assay (ELISA) or Cytometric Bead Array (CBA).[7]

-

Protein Expression: The expression levels of key proteins in the signaling pathways (e.g., p-p65, p-JNK, IκBα, COX-2) are determined by Western Blot analysis of cell lysates.[5]

-

Gene Expression: Changes in the mRNA levels of inflammatory genes are measured using Reverse Transcription-quantitative Polymerase Chain Reaction (RT-qPCR).

-

In Vivo Pleurisy Model

This animal model, used to evaluate P3G, assesses anti-inflammatory effects in a more complex biological system.[2]

-

Animal Model: Male Wistar rats are typically used.

-

Treatment: Animals are pre-treated with this compound or a vehicle control, administered orally or via injection.

-

Induction of Pleurisy: Pleurisy (inflammation of the pleural cavity) is induced by intrapleural injection of an inflammatory agent like carrageenan.

-

Sample Collection: After a set time (e.g., 4 hours), animals are euthanized. Pleural exudate (fluid) is collected to measure volume and leukocyte count. Lung tissue may also be collected for histological analysis or biochemical assays.

-

Analysis: The volume of exudate and the number of migrated leukocytes (neutrophils, monocytes) are quantified. Levels of inflammatory mediators (e.g., TNF-α, IL-1β) in the exudate can be measured by ELISA.

Conclusion and Future Directions

The available scientific evidence strongly suggests that this compound possesses significant anti-inflammatory potential. By extrapolating from robust data on its aglycone (Pelargonidin) and its glucoside analogue (Pelargonidin-3-O-glucoside), its mechanism of action likely centers on the potent inhibition of the NF-κB signaling pathway and the modulation of the MAPK cascade. This activity culminates in the reduced expression and release of critical pro-inflammatory cytokines, enzymes, and other mediators.

However, to fully realize the therapeutic potential of this compound, dedicated research is imperative. Future studies should focus on:

-

Direct Mechanistic Studies: Conducting in vitro assays specifically with purified this compound to confirm its inhibitory effects on NF-κB and MAPK pathways and to determine its IC₅₀ values against key inflammatory targets.

-

Bioavailability and Metabolism: Investigating the absorption, distribution, metabolism, and excretion (ADME) profile of this compound to understand how the rutinoside moiety affects its stability and availability compared to the glucoside form.

-

In Vivo Efficacy: Evaluating its effectiveness in a broader range of preclinical models of inflammatory diseases, such as inflammatory bowel disease, arthritis, and neuroinflammation.

References

- 1. Anti-Inflammatory and Anticancer Effects of Anthocyanins in In Vitro and In Vivo Studies - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Molecular mechanism of action of Pelargonidin-3-O-glucoside, the main anthocyanin responsible for the anti-inflammatory effect of strawberry fruits - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. globalsciencebooks.info [globalsciencebooks.info]

- 5. Pelargonidin alleviates acrolein-induced inflammation in human umbilical vein endothelial cells by reducing COX-2 expression through the NF-κB pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Pelargonidin-3-O-glucoside prevents isoproterenol-induced myocardial infarction via modulating cardiac and inflammatory markers expression in experimental rats - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Pelargonidin-3-O-glucoside and its metabolites have modest anti-inflammatory effects in human whole blood cultures - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Pelargonidin-3-O-glucoside and its metabolites have modest anti-inflammatory effects in human whole blood cultures - PubMed [pubmed.ncbi.nlm.nih.gov]

Pelargonidin 3-O-rutinoside as a potential biomarker for fruit consumption.

An In-depth Technical Guide for Researchers and Drug Development Professionals

Introduction: The accurate assessment of dietary intake is a cornerstone of nutritional research and is crucial for understanding the association between diet and chronic diseases. Self-reported dietary data are often plagued by inaccuracies and biases. Therefore, there is a growing need for objective biomarkers of food consumption. Pelargonidin (B1210327) 3-O-rutinoside, an anthocyanin found in various fruits, has emerged as a promising candidate biomarker for fruit intake. This technical guide provides a comprehensive overview of the current scientific knowledge regarding pelargonidin 3-O-rutinoside as a dietary biomarker, with a focus on its dietary sources, metabolism, analytical methodologies, and the signaling pathways it modulates. This document is intended for researchers, scientists, and professionals in drug development who are interested in the objective measurement of fruit consumption and the biological activities of its constituents.

Data Presentation

Dietary Sources of this compound

This compound is present in a variety of commonly consumed fruits. The concentration of this anthocyanin can vary significantly depending on the fruit species, cultivar, and ripeness. A summary of its content in several fruits is presented in Table 1.

| Fruit | Scientific Name | Mean Content (mg/100g FW) | Range (mg/100g FW) |

| Blackcurrant | Ribes nigrum | 2.48 | 1.68 - 2.96 |

| Sweet Cherry | Prunus avium | 1.24 | 0.00 - 3.91 |

| Strawberry | Fragaria × ananassa | 1.32 | 0.00 - 5.54 |

| Red Raspberry | Rubus idaeus | 0.42 | 0.00 - 0.85 |

Table 1: Quantitative Data on this compound Content in Various Fruits. [1] The data represents the mean and range of this compound content in fresh weight (FW) of the fruits.

Pharmacokinetics of Pelargonidin Glycosides

The bioavailability of this compound is a critical factor in its utility as a biomarker. Pharmacokinetic studies in animal models and human trials with related compounds provide insights into its absorption, metabolism, and excretion.

| Species | Compound Administered | Dose | Cmax | Tmax | Bioavailability | Key Metabolites Identified |

| Rat (Sprague-Dawley) | This compound | Not specified | 175.38 ± 55.95 nM | 60 min | 1.13% | Monoglucuronide, Hydroxylated, and Demethylated forms.[2][3] |

| Human | Pelargonidin-3-O-glucoside (from 200g strawberries) | 222 µmol | 274 ± 24 nmol/L | 1.1 ± 0.4 h | Not specified | Pelargonidin-O-glucuronide |

Table 2: Summary of Pharmacokinetic Parameters for Pelargonidin Glycosides. This table summarizes the maximum plasma concentration (Cmax), time to reach maximum concentration (Tmax), and bioavailability of pelargonidin glycosides. Data for this compound is from a study in rats, while human data is for the related compound pelargonidin-3-O-glucoside.

Experimental Protocols

Extraction of this compound from Strawberries

This protocol describes a general method for the extraction of this compound from strawberries for analytical quantification.

Materials:

-

Fresh or frozen strawberries

-

Methanol (B129727) (HPLC grade)

-

Formic acid (or Hydrochloric acid)

-

Homogenizer (e.g., Ultra-Turrax)

-

Centrifuge

-

0.45 µm syringe filters

Procedure:

-

Sample Preparation: Homogenize 10 g of fresh or frozen strawberries.

-

Extraction Solvent: Prepare an acidified methanol solution (e.g., methanol with 1% formic acid or 0.1% HCl).

-

Extraction: Add 20 mL of the extraction solvent to the homogenized sample. Mix thoroughly using a homogenizer for 2 minutes.

-

Centrifugation: Centrifuge the mixture at 10,000 x g for 15 minutes at 4°C.

-

Supernatant Collection: Carefully collect the supernatant.

-

Re-extraction (Optional but Recommended): Repeat the extraction process on the pellet with another 20 mL of the extraction solvent to ensure complete recovery. Combine the supernatants.

-

Filtration: Filter the combined supernatant through a 0.45 µm syringe filter into an amber vial for HPLC analysis.

Analysis of this compound in Human Urine by HPLC-MS/MS

This protocol outlines a method for the quantification of this compound and its metabolites in human urine samples.

Materials:

-

Urine samples

-

Formic acid

-

Acetonitrile (HPLC grade)

-

Water (HPLC grade)

-

Solid-phase extraction (SPE) cartridges (e.g., C18)

-

HPLC-MS/MS system

Procedure:

-

Sample Pre-treatment: Acidify the urine sample by adding formic acid to a final concentration of 1%. Centrifuge at 14,000 x g for 10 minutes to remove any precipitate.

-

Solid-Phase Extraction (SPE):

-

Condition a C18 SPE cartridge with 5 mL of methanol followed by 5 mL of acidified water (0.1% formic acid).

-

Load the acidified urine sample onto the cartridge.

-

Wash the cartridge with 5 mL of acidified water to remove interfering substances.

-

Elute the anthocyanins with 2 mL of acidified methanol (0.1% formic acid).

-

-

Evaporation and Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen. Reconstitute the residue in a known volume (e.g., 100 µL) of the initial mobile phase.

-

HPLC-MS/MS Analysis:

-

Column: C18 reversed-phase column (e.g., 150 mm x 2.1 mm, 3.5 µm).

-

Mobile Phase A: Water with 0.1% formic acid.

-

Mobile Phase B: Acetonitrile with 0.1% formic acid.

-

Gradient: A typical gradient would be to start with a low percentage of B, and gradually increase it over the run to elute the compounds of interest.

-

Mass Spectrometry: Operate the mass spectrometer in positive ion mode using multiple reaction monitoring (MRM) to detect the specific parent and daughter ion transitions for this compound and its metabolites.

-

Mandatory Visualization

Signaling Pathway

Pelargonidin, the aglycone of this compound, has been shown to modulate the Keap1/Nrf2 signaling pathway. This pathway is a critical cellular defense mechanism against oxidative stress.

References

- 1. torontomu.primo.exlibrisgroup.com [torontomu.primo.exlibrisgroup.com]

- 2. Assessment of Fruit and Vegetables Intake with Biomarkers in Children and Adolescents and Their Level of Validation: A Systematic Review - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Urinary excretion of strawberry anthocyanins is dose dependent for physiological oral doses of fresh fruit - PubMed [pubmed.ncbi.nlm.nih.gov]

Bioavailability and Metabolism of Pelargonidin 3-O-rutinoside In Vivo: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the in vivo bioavailability and metabolism of Pelargonidin (B1210327) 3-O-rutinoside (Pg3R), a naturally occurring anthocyanin. This document synthesizes current research findings, presenting quantitative pharmacokinetic data, detailed experimental methodologies, and visual representations of its metabolic fate and interactions with cellular signaling pathways.

Quantitative Pharmacokinetic Data

The bioavailability of Pelargonidin 3-O-rutinoside and its metabolites has been investigated in vivo, primarily using rat models. The following tables summarize the key pharmacokinetic parameters from these studies.

Table 1: Pharmacokinetic Parameters of this compound (Pg3R) in Sprague-Dawley Rats following Oral Administration [1][2]

| Parameter | Value |

| Cmax (Maximum Plasma Concentration) | 175.38 ± 55.95 nM |

| Tmax (Time to Reach Cmax) | 60 min |

| Bioavailability | 1.13% |

Cmax and Tmax values represent the concentration and time for the intact Pg3R molecule.

Table 2: Plasma Concentrations of this compound (Pg3R) Metabolites in Sprague-Dawley Rats [1][2]

| Metabolite | Cmax (Maximum Plasma Concentration) | m/z |

| Pg3R-demethylated | 57.04 ± 23.15 nM | 565.1569 |

| Pg3R-monoglucuronide | Detected | 755.2046 |

| Pg3R-hydroxylated | Detected | 595.1644 |

The demethylated metabolite was found to be the most abundant in plasma, indicating that demethylation is a primary metabolic pathway for Pg3R.[1][2]

Table 3: Tissue Distribution of Pelargonidin and its Metabolites in Rats (2 hours post-gavage) [3][4]

| Tissue | Detected Compound(s) | Concentration (nmol equivalents/g tissue) |

| Kidney | Pelargonidin glucuronide | 0.5 |

| Liver | Pelargonidin glucuronide | 0.15 |

| Brain | Pelargonidin (aglycone) | Detectable levels |

| Lungs | Pelargonidin (aglycone), Pelargonidin glucuronide | Detectable levels |

| Spleen | Not detected | - |

| Heart | Not detected | - |

Experimental Protocols

The following sections detail the methodologies employed in the in vivo studies cited in this guide.

Animal Model and Dosing

-

Animal Model: Male Sprague-Dawley rats are a commonly used model for pharmacokinetic studies of anthocyanins.[1][2]

-

Housing: Animals are typically housed in controlled environments with regulated temperature, humidity, and light-dark cycles.

-

Acclimatization: A period of acclimatization (e.g., one week) is allowed before the commencement of the experiment.

-

Fasting: Animals are generally fasted overnight prior to dosing to ensure an empty gastrointestinal tract, which minimizes variability in absorption.

-

Dosing: this compound is administered via oral gavage. The dosage can vary between studies, but a representative dose is in the range of 20-50 mg/kg body weight. The compound is often dissolved in a suitable vehicle, such as a mixture of saline and ethanol.

Sample Collection

-

Blood Sampling: Blood samples are collected at multiple time points post-administration to characterize the pharmacokinetic profile. Common time points include 0, 15, 30, 60, 90, 120, 240, and 360 minutes. Blood is typically drawn from the tail vein or via cardiac puncture at the termination of the experiment. Plasma is separated by centrifugation and stored at -80°C until analysis.

-

Tissue Sampling: For tissue distribution studies, animals are euthanized at specific time points (e.g., 2 and 18 hours post-dosing).[3][4] Organs of interest, such as the stomach, small intestine, liver, kidneys, brain, lungs, spleen, and heart, are excised, weighed, and immediately frozen in liquid nitrogen. Samples are stored at -80°C.

-

Urine and Feces Collection: For excretion studies, animals are housed in metabolic cages that allow for the separate collection of urine and feces over a specified period (e.g., 24 or 48 hours).

Sample Preparation and Analytical Methodology

-

Plasma and Tissue Extraction:

-

Protein Precipitation: A common method for plasma sample preparation involves protein precipitation with an acidified organic solvent (e.g., acetonitrile (B52724) with 1% formic acid).[5][6][7] The sample is vortexed and centrifuged, and the supernatant is collected for analysis.

-

Solid-Phase Extraction (SPE): SPE can be used for cleanup and concentration of anthocyanins from biological matrices.[5] The diluted plasma or tissue homogenate is loaded onto an SPE cartridge, washed, and the analytes are eluted with an appropriate solvent (e.g., acidified methanol).[5]

-

-

Analytical Technique: High-Performance Liquid Chromatography coupled with tandem Mass Spectrometry (HPLC-MS/MS) is the gold standard for the quantification of this compound and its metabolites in biological samples.[5][6][7][8]

-

Chromatographic Separation: A C18 reversed-phase column is typically used for separation.

-

Mobile Phase: A gradient elution with a binary solvent system, such as water with formic acid (A) and acetonitrile with formic acid (B), is commonly employed.

-

Mass Spectrometry Detection: A triple quadrupole mass spectrometer operating in positive ion mode with Multiple Reaction Monitoring (MRM) is used for sensitive and selective detection and quantification.[5]

-

Visualizations

Metabolic Pathway of this compound

Caption: Proposed metabolic pathway of this compound in vivo.

In Vivo Experimental Workflow

Caption: A typical experimental workflow for in vivo pharmacokinetic studies.

Signaling Pathways Modulated by Pelargonidin

Caption: Key signaling pathways modulated by pelargonidin and its metabolites.

Discussion

The in vivo studies on this compound reveal a complex process of absorption, metabolism, and distribution. A significant finding is that Pg3R is absorbed in its intact glycosylated form, and its bioavailability is notably higher than that of its glucoside counterpart, Pelargonidin 3-O-glucoside.[1][2] This suggests that the rutinoside moiety plays a crucial role in its absorption and stability.

The primary metabolic transformations of Pg3R in vivo are demethylation, glucuronidation, and hydroxylation.[1][2] The identification of these metabolites is critical for understanding the bioactive compounds that are present in circulation and may be responsible for the observed physiological effects. The demethylated form of Pg3R appears to be a major metabolite, indicating that enzymatic processes actively modify the parent compound.[1][2]

The tissue distribution data indicates that pelargonidin and its metabolites can reach various organs, including the liver, kidneys, lungs, and even the brain.[3][4] This widespread distribution is a prerequisite for exerting systemic biological activities.

The modulation of key signaling pathways, such as the NF-κB pathway, provides a molecular basis for the anti-inflammatory properties of pelargonidin.[9][10] Furthermore, its interaction with proteins involved in glucose metabolism and the induction of autophagy highlight its potential in the management of metabolic disorders.[11][12]

Conclusion

This technical guide provides a consolidated resource for understanding the in vivo fate of this compound. The quantitative data, detailed protocols, and visual representations of metabolic and signaling pathways offer a foundation for further research and development. Future studies should focus on elucidating the specific enzymatic pathways involved in Pg3R metabolism, further characterizing the bioactivity of its individual metabolites, and translating these findings to human physiology to fully realize its therapeutic potential.

References

- 1. Bioavailability, Absorption, and Metabolism of Pelargonidin-Based Anthocyanins Using Sprague-Dawley Rats and Caco-2 Cell Monolayers - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. pubs.acs.org [pubs.acs.org]

- 3. Absorption, tissue distribution and excretion of pelargonidin and its metabolites following oral administration to rats - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Absorption, tissue distribution and excretion of pelargonidin and its metabolites following oral administration to rats | British Journal of Nutrition | Cambridge Core [cambridge.org]

- 5. agilent.com [agilent.com]

- 6. HPLC-MS/MS analysis of anthocyanins in human plasma and urine using protein precipitation and dilute-and-shoot sample preparation methods, respectively - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. research-groups.usask.ca [research-groups.usask.ca]

- 8. A Rapid and Sensitive LC-MS/MS Method for Quantification of Four Anthocyanins and Its Application in a Clinical Pharmacology Study of a Bioadhesive Black Raspberry Gel - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. Pelargonidin ameliorates inflammatory response and cartilage degeneration in osteoarthritis via suppressing the NF-κB pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Elucidating the Role of Pelargonidin-3-O-Glucoside on C1QL3, CYBB, and CYTIP Involved in Glucose Metabolism: An In Silico Approach - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Pelargonidin-3- O-glucoside Derived from Wild Raspberry Exerts Antihyperglycemic Effect by Inducing Autophagy and Modulating Gut Microbiota - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Health Benefits of Dietary Pelargonidin 3-O-rutinoside Consumption

For Researchers, Scientists, and Drug Development Professionals

Abstract

Pelargonidin (B1210327) 3-O-rutinoside, a naturally occurring anthocyanin, has garnered significant scientific interest due to its potential health-promoting properties. This technical guide provides a comprehensive overview of the current understanding of the health benefits associated with dietary consumption of Pelargonidin 3-O-rutinoside. It delves into the molecular mechanisms underlying its therapeutic effects, supported by quantitative data from preclinical studies. Detailed experimental protocols for key assays are provided to facilitate further research and development in this area. The guide also visualizes the intricate signaling pathways modulated by this compound, offering a deeper understanding of its mode of action. This document is intended to serve as a valuable resource for researchers, scientists, and drug development professionals exploring the potential of this compound as a nutraceutical or therapeutic agent.

Introduction

This compound is a glycosidic form of pelargonidin, an anthocyanidin responsible for the orange to red pigmentation in many fruits and vegetables, including strawberries, raspberries, and blackcurrants. Beyond its role as a natural colorant, emerging evidence suggests that this compound possesses a spectrum of biological activities, including anticancer, anti-inflammatory, antioxidant, neuroprotective, and antidiabetic effects. This guide synthesizes the existing scientific literature to provide an in-depth analysis of these health benefits at a molecular and mechanistic level.

Health Benefits and Mechanisms of Action

Anticancer Activity

This compound has demonstrated significant antiproliferative effects in various cancer cell lines. Its anticancer activity is attributed to the induction of apoptosis, cell cycle arrest, and modulation of key signaling pathways involved in cancer progression.

Data Presentation: Antiproliferative Activity of this compound

| Cell Line | Cancer Type | IC50 Value | Reference |

| DLD-1 | Colorectal Adenocarcinoma | 46.5 µM | [1] |

| HepG2 | Hepatocellular Carcinoma | 96.16 µM (Pelargonidin) | [2] |

Signaling Pathway: PI3K/Akt Inhibition

Pelargonidin and its glycosides have been shown to inhibit the Phosphoinositide 3-kinase (PI3K)/Akt signaling pathway, a critical regulator of cell survival and proliferation in many cancers. Inhibition of this pathway by this compound can lead to decreased cell growth and induction of apoptosis.

Anti-inflammatory Activity

This compound exhibits potent anti-inflammatory properties by modulating the production of pro-inflammatory and anti-inflammatory cytokines. This is primarily achieved through the inhibition of the Nuclear Factor-kappa B (NF-κB) signaling pathway.

Data Presentation: Effect of Pelargonidin Glycosides on Cytokine Production

| Cytokine | Effect | Concentration | Model System | Reference |

| IL-10 | Increased | 0.08 µmol/L (Pelargonidin-3-O-glucoside) | Human whole blood cultures | [3] |

| TNF-α | No significant effect | Up to 5 µmol/L (Pelargonidin-3-O-glucoside) | Human whole blood cultures | [3] |